molecular formula C19H15N3O2 B4401088 2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline

2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline

Cat. No. B4401088
M. Wt: 317.3 g/mol
InChI Key: WRNAVJCZTCAJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has been investigated as a potential anticancer agent, as well as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials. In analytical chemistry, it has been employed as a chiral selector for enantiomeric separation.

Mechanism of Action

The mechanism of action of 2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. In neurodegenerative diseases, it has been suggested to act as an antioxidant and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects, depending on the context of its use. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative diseases, it has been suggested to improve cognitive function and reduce neuronal damage. In materials science, it has been shown to exhibit strong fluorescence properties, making it useful for sensing and detection applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline in lab experiments is its versatility, as it can be used in various fields and applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers with basic laboratory skills. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for the research and development of 2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is the exploration of its use in materials science, particularly in the development of new materials with unique properties. Additionally, further research is needed to elucidate its mechanism of action and optimize its use in various applications.

properties

IUPAC Name

2-[(2-methylquinolin-8-yl)oxymethyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-13-10-11-14-8-5-9-16(18(14)20-13)23-12-17-21-22-19(24-17)15-6-3-2-4-7-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNAVJCZTCAJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=NN=C(O3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.